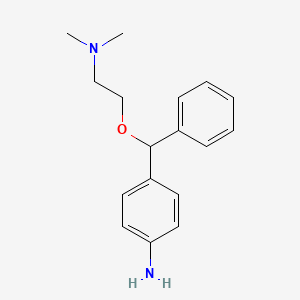

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-[2-(dimethylamino)ethoxy-phenylmethyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13,18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEYWSCIOPFZBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline

Introduction

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline is a tertiary amine of interest in medicinal chemistry and materials science due to its structural motifs. It features a diphenylmethyl ether core, a common scaffold in various pharmacologically active compounds, linked to an aniline moiety, which provides a site for further chemical modification. The presence of the dimethylaminoethyl group can influence the molecule's pharmacokinetic properties, such as solubility and basicity. This guide provides a detailed, two-step synthetic pathway for this compound, intended for researchers, scientists, and professionals in drug development. The synthesis involves the reduction of a commercially available ketone followed by a Williamson ether synthesis. Each step is elucidated with a comprehensive protocol, mechanistic insights, and key characterization methodologies.

Overall Synthetic Pathway

The synthesis of this compound is efficiently achieved in two primary steps, starting from 4-aminobenzophenone. The first step involves the reduction of the ketone to the corresponding carbinol, followed by an etherification reaction to introduce the dimethylaminoethoxy side chain.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of (4-Aminophenyl)(phenyl)methanol

The initial step in the synthesis is the reduction of the carbonyl group in 4-aminobenzophenone to a hydroxyl group, yielding the carbinol intermediate, (4-aminophenyl)(phenyl)methanol. Sodium borohydride (NaBH₄) is a suitable reducing agent for this transformation due to its selectivity for ketones in the presence of other functional groups like the amino group. The reaction is typically carried out in an alcoholic solvent such as methanol.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (50.7 mmol) of 4-aminobenzophenone in 200 mL of methanol. Stir the solution at room temperature until the solid is fully dissolved.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this solution, add 2.88 g (76.1 mmol) of sodium borohydride in small portions over 30 minutes. The addition is exothermic, and maintaining a low temperature is crucial.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of 50 mL of deionized water. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x 100 mL). Combine the organic layers and wash with brine (2 x 50 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford (4-aminophenyl)(phenyl)methanol as a solid.

Step 2: Synthesis of this compound

The second step is a Williamson ether synthesis, which involves the formation of an ether from an alcohol and an alkyl halide.[1][2] In this case, the hydroxyl group of (4-aminophenyl)(phenyl)methanol is deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile and attacks the electrophilic carbon of 2-(dimethylamino)ethyl chloride. Sodium hydride (NaH) is an effective base for this purpose, and a polar aprotic solvent like N,N-dimethylformamide (DMF) is a suitable reaction medium.[1][3]

Caption: Mechanism of Williamson Ether Synthesis.

Experimental Protocol

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil). Wash the sodium hydride with dry hexanes to remove the mineral oil and then suspend it in 50 mL of dry N,N-dimethylformamide (DMF).

-

Formation of Alkoxide: Cool the NaH suspension to 0 °C. Dissolve 10.0 g (50.2 mmol) of (4-aminophenyl)(phenyl)methanol in 100 mL of dry DMF and add it dropwise to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

-

Addition of Alkyl Halide: Dissolve 1.1 equivalents of 2-(dimethylamino)ethyl chloride hydrochloride in a minimal amount of water and neutralize with a saturated sodium bicarbonate solution. Extract the free base into diethyl ether, dry the organic layer over anhydrous sodium sulfate, and carefully concentrate to obtain the free amine of 2-(dimethylamino)ethyl chloride. Dissolve this in 20 mL of dry DMF and add it dropwise to the reaction mixture.

-

Reaction and Monitoring: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction by TLC.

-

Work-up: After completion, cool the reaction to room temperature and cautiously quench with methanol to destroy any excess NaH, followed by the slow addition of water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a dichloromethane-methanol gradient to yield this compound.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity.[4] A combination of spectroscopic techniques is recommended.

| Property | Value/Description |

| Molecular Formula | C₁₇H₂₂N₂O[5] |

| Molecular Weight | 270.37 g/mol [5] |

| Appearance | Expected to be an oil or a low-melting solid. |

| ¹H NMR | Expected signals for aromatic protons, a methine proton, methylene protons of the ethoxy chain, and methyl protons of the dimethylamino group.[6][7][8] |

| ¹³C NMR | Expected signals for aromatic carbons, a methine carbon, methylene carbons of the ethoxy chain, and methyl carbons of the dimethylamino group.[6][7][8] |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight.[6][9] |

| FTIR Spectroscopy | Expected characteristic absorption bands for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), C-O stretching of the ether, and C-N stretching.[10][11] |

General Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[6]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using Electrospray Ionization (ESI) or another soft ionization technique to observe the molecular ion.[6]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the spectrum of the neat compound (if liquid) or as a KBr pellet (if solid).

-

Identify the characteristic vibrational frequencies for the functional groups present in the molecule.[10]

-

Conclusion

This technical guide outlines a reliable and efficient two-step synthesis of this compound. The described protocols, based on well-established chemical transformations, provide a clear pathway for obtaining this valuable compound. The detailed experimental procedures and characterization guidelines are intended to support researchers in the successful synthesis and validation of the target molecule for applications in pharmaceutical and materials science research.

References

-

Ajibade, P. A., & Andrew, F. P. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

Li, G., et al. (2016). Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. [Link]

-

PubChem. (n.d.). 4-methoxy-2-methyl-N-phenylaniline. [Link]

-

Ajibade, P. A., & Andrew, F. P. (2021). N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Ajibade-Andrew/8f2c3b2d1e1c7a8e8f8d8c8c8c8c8c8c8c8c8c8c]([Link]

-

Pedrajas, E., et al. (2017). General Procedure for Ru-catalyzed reductive amination reactions via B2(OH)4/H2O or B2(OH)4/D2O systems. [Link]

-

Ahmad, I., et al. (2024). Comparative investigation of derivatives of (E)-N-((E)-3-phenylallylidene)aniline: Synthesis, structural characterization, biological evaluation, density functional theory analysis, and in silico molecular docking. PMC. [Link]

-

Lumen Learning. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

SBPMat. (n.d.). Synthesis and characterization of new materials derived from 4-methoxy-aniline. [Link]

-

Max-Planck-Institut für Kohlenforschung. (n.d.). Supporting Information. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...[Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 3. jk-sci.com [jk-sci.com]

- 4. benchchem.com [benchchem.com]

- 5. 101602-60-2|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. 4-methoxy-2-methyl-N-phenylaniline | C14H15NO | CID 162461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

"4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline CAS number 101602-60-2"

An In-depth Technical Guide to 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline (CAS Number: 101602-60-2)

A Note to the Researcher

This technical guide serves as a comprehensive resource on the chemical compound this compound. As a molecule that is not extensively documented in publicly available literature, this guide synthesizes available data to provide a foundational understanding for researchers, scientists, and professionals in drug development. The information presented herein is intended to support further investigation and application of this compound.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental chemical and physical properties is the cornerstone of its application in research and development. This section outlines the key identifiers and characteristics of this compound.

Nomenclature and Structural Information

The compound is identified by the CAS (Chemical Abstracts Service) number 101602-60-2. Its systematic IUPAC name is 4-{methyl}aniline.

| Identifier | Value |

| CAS Number | 101602-60-2 |

| IUPAC Name | 4-{methyl}aniline |

| Molecular Formula | C₁₇H₂₂N₂O |

| Molecular Weight | 270.37 g/mol |

| Canonical SMILES | CN(C)CCOC(C1=CC=C(C=C1)N)C2=CC=CC=C2 |

Physicochemical Data

The physicochemical properties of a compound are critical in determining its behavior in various experimental settings, including its solubility, stability, and suitability for specific analytical techniques.

| Property | Value |

| XLogP3 | 3.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Exact Mass | 270.173213961 g/mol |

| Monoisotopic Mass | 270.173213961 g/mol |

| Topological Polar Surface Area | 38.5 Ų |

| Heavy Atom Count | 20 |

| Complexity | 261 |

Section 2: Synthesis and Mechanistic Insights

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves disconnecting the ether linkage, which is a common and reliable strategy.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Protocol

The forward synthesis would likely involve the reaction of a suitable electrophile, such as 4-(chloro(phenyl)methyl)aniline, with 2-(dimethylamino)ethanol in the presence of a base.

Step 1: Synthesis of the Electrophile

The synthesis of the key intermediate, 4-(chloro(phenyl)methyl)aniline, can be achieved by the reduction of 4-aminobenzophenone to the corresponding alcohol, followed by chlorination.

Step 2: Nucleophilic Substitution

The final product is then synthesized via a nucleophilic substitution reaction where the alkoxide of 2-(dimethylamino)ethanol displaces the chloride from 4-(chloro(phenyl)methyl)aniline.

Caption: Proposed forward synthesis workflow.

Section 3: Potential Applications in Drug Discovery

The structural motifs present in this compound suggest its potential as a scaffold or intermediate in the development of novel therapeutic agents.

Structural Similarities to Known Pharmacophores

The core structure of this molecule contains a diarylmethane framework, which is a common feature in a variety of biologically active compounds. The presence of the 2-(dimethylamino)ethoxy side chain is also significant, as this moiety is known to be a key pharmacophore in many drugs, contributing to their receptor binding and pharmacokinetic profiles.

Potential as a Tamoxifen Analog Intermediate

Notably, this compound shares structural similarities with the selective estrogen receptor modulator (SERM), Tamoxifen. Tamoxifen is widely used in the treatment of estrogen receptor-positive breast cancer. The synthesis of Tamoxifen and its analogs often involves intermediates with a similar diarylethane or diarylethene backbone. It is plausible that this compound could serve as a key intermediate in the synthesis of novel Tamoxifen analogs or other SERMs. Further research into the derivatization of this compound could lead to the discovery of new molecules with potential therapeutic applications in oncology and other areas.

Section 4: Safety, Handling, and Storage

Given the limited publicly available safety data for this specific compound, it is imperative to handle it with the utmost care, adhering to standard laboratory safety protocols for novel chemical entities.

General Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Toxicological Profile

The toxicological properties of this compound have not been extensively investigated. As with any compound with unknown toxicity, it should be treated as potentially hazardous.

Section 5: Future Research and Development

The limited information available for this compound presents a number of exciting opportunities for future research.

Elucidation of Biological Activity

A primary area of future investigation should be the comprehensive screening of this compound for biological activity. Given its structural similarities to known pharmacologically active molecules, a targeted screening approach against relevant receptors and enzymes would be a logical starting point.

Optimization of Synthetic Routes

The development and optimization of a scalable and efficient synthetic route are crucial for enabling further research and potential commercialization. Detailed experimental validation of the proposed synthetic pathway, including reaction conditions, yields, and purification methods, is a necessary next step.

Analog Synthesis and Structure-Activity Relationship (SAR) Studies

The synthesis of a library of analogs based on the this compound scaffold would be a valuable endeavor. Subsequent SAR studies would provide critical insights into the structural requirements for any observed biological activity, guiding the design of more potent and selective compounds.

"physicochemical properties of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline"

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the physicochemical properties, synthesis, and potential applications of the compound 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its characteristics is crucial for its effective utilization. This document consolidates predicted physicochemical data, a proposed synthetic pathway with a detailed experimental protocol, and outlines standard analytical methodologies for its characterization. Furthermore, it delves into in silico predictions of its drug-likeness and potential pharmacological profile, offering a comprehensive starting point for future research and development endeavors.

Introduction

This compound is a complex organic molecule featuring several key functional groups: a primary aniline, a tertiary amine, an ether linkage, and a diarylmethane moiety. This unique combination of structural features suggests a wide range of potential applications, from a building block in the synthesis of novel pharmaceuticals to a component in advanced materials. The aniline and dimethylamino groups provide basic centers and potential sites for further functionalization, while the ether linkage and the diarylmethane core contribute to the molecule's overall shape, flexibility, and lipophilicity. This guide aims to provide a comprehensive overview of this compound, addressing the current lack of consolidated experimental data by leveraging predictive computational tools and established synthetic methodologies.

Physicochemical Properties

Due to the limited availability of experimental data, the physicochemical properties of this compound have been predicted using a variety of well-established computational models. These predictions provide valuable estimates for guiding experimental design and understanding the compound's behavior in various systems.

| Property | Predicted Value | Method/Tool |

| Molecular Formula | C₁₇H₂₂N₂O | - |

| Molecular Weight | 270.37 g/mol | - |

| pKa (most basic) | 9.5 ± 0.5 | ACD/pKa DB |

| logP | 3.2 ± 0.6 | Molinspiration, cLogP |

| Aqueous Solubility | -4.1 log(mol/L) | ALOGPS |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Interpretation of Predicted Properties:

-

pKa: The predicted pKa of the dimethylamino group is around 9.5, indicating that it will be protonated at physiological pH. The aniline nitrogen is significantly less basic due to the delocalization of its lone pair into the aromatic ring. This differential basicity can be exploited in purification and salt formation.

-

logP: A logP value of 3.2 suggests that the compound is moderately lipophilic. This has implications for its solubility in organic solvents and its potential to cross biological membranes.[1][2][3]

-

Aqueous Solubility: The predicted low aqueous solubility is consistent with the compound's lipophilic character. Formulation strategies may be necessary for applications requiring aqueous delivery.[4]

Synthesis of this compound

A plausible and efficient synthetic route for the preparation of this compound involves a two-step process: a Williamson ether synthesis followed by a reductive amination. This approach utilizes readily available starting materials and well-established reaction protocols.[5][6][7][8][9]

Retrosynthetic Analysis

A retrosynthetic analysis reveals two key bond disconnections: the ether linkage and the bond between the benzylic carbon and the aniline nitrogen. This leads to the identification of 4-aminobenzophenone and 2-(dimethylamino)ethanol as primary starting materials, or alternatively, 4-aminobenzhydrol and a haloethyl dimethylamine derivative. The former approach is often more practical due to the commercial availability of the starting materials.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Pathway

The proposed synthesis begins with the protection of the aniline in 4-aminobenzophenone, followed by reduction of the ketone to a hydroxyl group. A Williamson ether synthesis is then performed, followed by deprotection and reductive amination to yield the final product. A more direct, though potentially lower-yielding, approach would be to directly perform the Williamson ether synthesis on a suitable precursor, followed by reductive amination.

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(2-(Dimethylamino)ethoxy)benzophenone

-

Materials: 4-Hydroxybenzophenone, sodium hydride (60% dispersion in mineral oil), N,N-dimethylformamide (DMF, anhydrous), 2-chloro-N,N-dimethylethanamine hydrochloride, diethyl ether, saturated aqueous sodium bicarbonate, brine.

-

Procedure: a. To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-hydroxybenzophenone (1.0 eq). b. Dissolve the starting material in anhydrous DMF. c. Cool the solution to 0 °C in an ice bath. d. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. e. Add 2-chloro-N,N-dimethylethanamine hydrochloride (1.2 eq) to the reaction mixture. f. Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC). g. Upon completion, cool the reaction to room temperature and quench by the slow addition of water. h. Extract the aqueous layer with diethyl ether (3x). i. Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine. j. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by column chromatography on silica gel to afford 4-(2-(dimethylamino)ethoxy)benzophenone.

Step 2: Synthesis of this compound

-

Materials: 4-(2-(Dimethylamino)ethoxy)benzophenone, aniline, titanium(IV) isopropoxide, sodium borohydride, ethanol, dichloromethane, saturated aqueous sodium bicarbonate.

-

Procedure: a. To a round-bottom flask, add 4-(2-(dimethylamino)ethoxy)benzophenone (1.0 eq) and aniline (1.1 eq). b. Add ethanol as the solvent, followed by titanium(IV) isopropoxide (1.2 eq). c. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. d. Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. e. Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC). f. Quench the reaction by the slow addition of water. g. Extract the mixture with dichloromethane (3x). h. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine. i. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Characterization

A comprehensive analytical approach is essential to confirm the identity and purity of the synthesized this compound.[10]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should reveal characteristic signals for the aromatic protons, the benzylic methine proton, the methylene protons of the ethoxy group, and the methyl protons of the dimethylamino group.

-

¹³C NMR spectroscopy will provide information on the number of unique carbon environments in the molecule. Predicted chemical shifts can be used to aid in the assignment of the observed signals.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecule.

-

The fragmentation pattern in the mass spectrum can provide structural information. Expected fragmentation pathways include cleavage of the C-O bond of the ether, loss of the dimethylaminoethyl group, and fragmentation of the diarylmethane core.[11][12]

-

-

Infrared (IR) Spectroscopy:

-

IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretching of the primary amine, C-N stretching, C-O stretching of the ether, and aromatic C-H stretching.

-

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC):

-

Reversed-phase HPLC with a C18 column is a suitable method for assessing the purity of the final compound.[13][14][15][16] A mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or formic acid) is a good starting point for method development. UV detection at a wavelength corresponding to the absorbance maximum of the aromatic system should be employed.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

In Silico Pharmacological and Drug-Likeness Profile

In the absence of experimental biological data, computational tools can be used to predict the potential pharmacological activities and assess the drug-likeness of this compound.[22][23][24][25][26][27][28][29][30]

Drug-Likeness Assessment

The molecule's properties can be evaluated against established rules for drug-likeness, such as Lipinski's Rule of Five.

| Lipinski's Rule of Five | Predicted Value | Compliance |

| Molecular Weight (≤ 500 Da) | 270.37 | Yes |

| logP (≤ 5) | 3.2 | Yes |

| H-bond Donors (≤ 5) | 1 | Yes |

| H-bond Acceptors (≤ 10) | 3 | Yes |

Based on these predictions, the compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with many orally bioavailable drugs.

Potential Pharmacological Activities

The structural motifs present in this compound are found in various biologically active compounds. The diarylmethane scaffold is a common feature in antihistamines and other CNS-active drugs. The dimethylaminoethoxy moiety is also present in a number of pharmacologically active molecules, contributing to their pharmacokinetic and pharmacodynamic profiles. In silico screening against various biological targets could reveal potential activities, such as antagonism of histamine receptors, inhibition of certain enzymes, or interaction with ion channels. Further experimental validation would be required to confirm any predicted activities.

Conclusion

This technical guide provides a comprehensive, albeit largely predictive, overview of this compound. The in silico-derived physicochemical properties offer a solid foundation for future experimental work. The proposed synthetic route is based on reliable and well-documented chemical transformations, providing a clear path to obtaining this molecule in the laboratory. The outlined analytical methods will be crucial for the verification of its structure and the determination of its purity. While its pharmacological profile remains to be experimentally determined, its structural features and favorable drug-likeness properties suggest that it is a promising candidate for further investigation in the field of drug discovery and development. This guide serves as a valuable resource for any researcher interested in exploring the potential of this intriguing molecule.

References

- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Current Medicinal Chemistry, 16(2), 189-202.

-

SCION Instruments. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved from [Link]

- Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 112(11), 6033-6066.

- Al-Malah, K. I. (2012). Prediction of Aqueous Solubility of Organic Solvents as a Function of Selected Molecular Properties. SciTechnol, 2(3).

-

Galala University. (n.d.). GC-MS &GC-MS/MS: Analysis of Organic Compounds. Retrieved from [Link]

-

Quality Analysis. (n.d.). GC-MS: gas chromatography-mass spectrometry. Retrieved from [Link]

- Mobley, D. L., & Klimovich, P. V. (2012). Physics-Based Solubility Prediction for Organic Molecules. Semantic Scholar.

- Grienke, E., et al. (2025). Advancing Aqueous Solubility Prediction: A Machine Learning Approach for Organic Compounds Using a Curated Data Set.

- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Bentham Science Publishers.

- Sabe, V. T., & Chellan, P. (2019). In Silico ADME Prediction of Drug Likeness and Pharmacokinetics Properties of Rhodamine Molecules. bepls.

- Quality Analysis. (2025). GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube.

- Schiffer, C. A., et al. (n.d.). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Digital Discovery (RSC Publishing).

- Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796-805.

- Name Reactions in Organic Synthesis. (n.d.). Williamson Ether Synthesis. Cambridge University Press.

- Reddit. (2022). Williamson's ether synthesis. r/chemistry.

- Tetko, I. V., et al. (2001). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. The Journal of Physical Chemistry A, 105(34), 7875-7883.

-

Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

- J&K Scientific LLC. (2025). Williamson Ether Synthesis.

- Scribd. (n.d.).

- Chemistry LibreTexts. (2022). Williamson Ether Synthesis.

- Hutter, M. C. (n.d.). In silico prediction of drug properties. Semantic Scholar.

- Hutter, M. C. (2009). In Silico Prediction of Drug Properties. Ingenta Connect.

- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis.

- Science of Synthesis. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

- U.S. National Library of Medicine. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PubMed Central.

- American Chemical Society. (n.d.).

-

Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]

- Master Organic Chemistry. (2017).

- Scribd. (n.d.).

- U.S. National Library of Medicine. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PubMed Central.

- PubMed. (n.d.).

- Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

- Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI.

- Studylib. (n.d.).

- Semantic Scholar. (2003).

- Scholaris. (n.d.).

- Thermo Fisher Scientific. (n.d.).

- ResearchGate. (2014).

- OpenOChem Learn. (n.d.).

- ResearchGate. (2025). (PDF) Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- NIST/EPA/NIH Mass Spectral Library. (n.d.).

- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN).

- Wikipedia. (n.d.).

- MDPI. (n.d.). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- Benchchem. (n.d.).

- STM Journals. (2025).

- ResearchGate. (2022). Synthesis and pharmacological evaluation of aniline derivatives as a potent analgesic and antioxidant agent.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 3. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. reddit.com [reddit.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. benchchem.com [benchchem.com]

- 11. scribd.com [scribd.com]

- 12. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]

- 18. GC-MS &GC-MS/MS: Analysis of Organic Compounds - Galala University [gu.edu.eg]

- 19. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 22. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benthamdirect.com [benthamdirect.com]

- 24. bepls.com [bepls.com]

- 25. In silico prediction of drug properties. | Semantic Scholar [semanticscholar.org]

- 26. In Silico Prediction of Drug Properties: Ingenta Connect [ingentaconnect.com]

- 27. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. journals.stmjournals.com [journals.stmjournals.com]

- 30. researchgate.net [researchgate.net]

"4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline mechanism of action"

An In-depth Technical Guide to the Mechanism of Action of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline and its Analogs

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action for the ethanolamine derivative, this compound. The structural similarity of this compound to the well-characterized first-generation antihistamine, Doxylamine, suggests a shared pharmacological profile. This document will, therefore, leverage the extensive research on Doxylamine to elucidate the primary and secondary mechanisms, pharmacodynamics, and pharmacokinetic properties. The core mechanism centers on competitive antagonism of the histamine H1 receptor, with significant secondary anticholinergic activity at muscarinic receptors. This dual action underpins its therapeutic applications as a hypnotic and antiemetic agent. This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this class of compounds.

Introduction and Compound Classification

The molecule this compound belongs to the ethanolamine class of compounds. While specific literature on this exact molecule is sparse, its structure is highly analogous to Doxylamine, a widely used first-generation antihistamine.[1][2] Doxylamine's chemical name is N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine, differing by the presence of a pyridine ring in place of the aniline group.[3] Given this structural conservation, it is scientifically sound to infer a similar mechanism of action.

Doxylamine is classified as a first-generation H1 receptor antagonist.[4][5] A key characteristic of this class is the ability to cross the blood-brain barrier, leading to significant effects on the central nervous system (CNS).[1] This guide will proceed by detailing the established mechanism of Doxylamine as the model for understanding this compound.

Primary Mechanism of Action: Histamine H1 Receptor Antagonism

The principal pharmacological effect of Doxylamine is the competitive inhibition of histamine at H1 receptors.[3][6][7] It functions as an antagonist or, more precisely, an inverse agonist at these sites.[1][8]

2.1. The Role of the Histamine H1 Receptor

Histamine is a critical neurotransmitter that regulates the sleep-wake cycle, alertness, and arousal within the CNS.[9] When histamine binds to H1 receptors in the brain, it promotes a state of wakefulness.[9] In peripheral tissues, histamine binding to H1 receptors on endothelial and smooth muscle cells mediates the classic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability (leading to swelling and flare), and itching.[10]

2.2. Competitive Inhibition by Doxylamine

Doxylamine competitively blocks histamine from binding to H1 receptors.[6] By occupying the receptor's binding site without activating it, Doxylamine prevents the downstream signaling cascade normally initiated by histamine. This blockade in the CNS is the primary reason for its potent sedative and hypnotic properties.[5] In the periphery, this same mechanism is responsible for its antihistaminic effects, providing relief from symptoms of allergic rhinitis.[4][10]

Caption: Doxylamine competitively antagonizes the histamine H1 receptor.

Secondary Mechanism of Action: Anticholinergic Activity

In addition to its potent antihistaminic effects, Doxylamine exhibits substantial activity as a muscarinic acetylcholine receptor antagonist.[1][11] This anticholinergic action is a common characteristic of first-generation ethanolamine antihistamines and contributes significantly to both its therapeutic profile and its side effects.[3][9]

3.1. Muscarinic Receptor Blockade

Acetylcholine is a neurotransmitter with diverse functions, including roles in memory, learning, and the regulation of the parasympathetic nervous system. Doxylamine blocks muscarinic receptors, preventing acetylcholine from exerting its effects. This action is thought to contribute to its antiemetic properties, particularly in managing nausea and vomiting of pregnancy, by modulating signals to the vomiting center in the medulla.[4]

However, this same mechanism is responsible for a range of common adverse effects, including dry mouth, blurred vision, urinary retention, constipation, and at high doses, cognitive impairment and delirium.[4][11]

Caption: Doxylamine's anticholinergic action via muscarinic receptor blockade.

Pharmacokinetic and Pharmacodynamic Profile

The clinical effects of Doxylamine are directly related to its absorption, distribution, metabolism, and excretion (ADME) properties.

4.1. Pharmacodynamics

The sedative effects of Doxylamine typically manifest within 30 minutes of oral administration.[10][12] The primary pharmacodynamic action is dose-dependent CNS depression resulting from H1 receptor blockade. The anticholinergic effects also follow a dose-response relationship.

4.2. Pharmacokinetic Data Summary

The key pharmacokinetic parameters for Doxylamine succinate are summarized below.

| Parameter | Value | Source(s) |

| Oral Bioavailability | ~25% | [1][8] |

| Time to Peak Plasma (Tmax) | 2–3 hours | [10][12] |

| Elimination Half-Life (t½) | 10–12 hours | [1][4][11] |

| Metabolism | Hepatic (Liver) via CYP2D6, CYP1A2, CYP2C9 | [1][8][11] |

| Primary Metabolites | N-desmethyldoxylamine, N,N-didesmethyldoxylamine | [1][10][12] |

| Excretion | ~60% Urine, ~40% Feces | [1][8] |

Experimental Protocol: Radioligand Binding Assay for H1 Receptor Affinity

To experimentally validate the primary mechanism of action, a competitive radioligand binding assay can be performed to determine the binding affinity (Ki) of the compound for the histamine H1 receptor. This protocol serves as a self-validating system for quantifying the drug-receptor interaction.

Objective: To determine the inhibitory constant (Ki) of this compound for the human histamine H1 receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human H1 receptor.

-

Radioligand: [³H]-pyrilamine (a known high-affinity H1 antagonist).

-

Test Compound: this compound, dissolved in DMSO and serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Plate Preparation: Add 25 µL of assay buffer to each well of a 96-well plate.

-

Compound Addition: Add 25 µL of serially diluted test compound to appropriate wells. For control wells, add 25 µL of buffer (for total binding) or a saturating concentration of a known non-radiolabeled antagonist (for non-specific binding).

-

Radioligand Addition: Add 25 µL of [³H]-pyrilamine at a concentration near its Kd value to all wells.

-

Membrane Addition: Add 125 µL of the H1 receptor-expressing cell membrane preparation to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters three times with cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action for this compound can be confidently inferred from its structural analog, Doxylamine. It functions primarily as a potent, first-generation histamine H1 receptor antagonist, which accounts for its sedative and antihistaminic properties. Its secondary action as a muscarinic acetylcholine receptor antagonist contributes to its antiemetic effects and its characteristic anticholinergic side-effect profile. This dual-receptor activity defines its therapeutic utility and provides a clear framework for further research and development of related compounds.

References

-

Drugs.com. (2025, September 15). Doxylamine Monograph for Professionals. [Link]

-

Patel, R. K., & Whitehead, M. (n.d.). Doxylamine. In StatPearls. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3162, Doxylamine. [Link]

-

Wikipedia. (n.d.). Doxylamine. [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Doxylamine Succinate? Patsnap Synapse. [Link]

-

Dr. Oracle. (2025, October 7). What is doxylamine?[Link]

-

medikamio. (n.d.). Doxylamine - dosage, effect, side effects. [Link]

-

Pediatric Oncall. (n.d.). Doxylamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

MDWiki. (2025, March 19). Doxylamine. WikiProjectMed. [Link]

-

MedCentral. (n.d.). Doxylamine Succinate Oral. [Link]

-

Healio. (n.d.). Doxylamine Succinate: Uses, Side Effects & Dosage. [Link]

-

ClinicalTrials.gov. (n.d.). Study on Doxylamine and Pyridoxine for Pregnant Women with Nausea and Vomiting. [Link]

-

Eccles, R., van Cauwenberge, P., Tetzloff, W., & Borum, P. (1995). A clinical study to evaluate the efficacy of the antihistamine doxylamine succinate in the relief of runny nose and sneezing associated with upper respiratory tract infection. Journal of Pharmacy and Pharmacology, 47(12A), 990-993. [Link]

-

Persaud, N., Meaney, C., El-Emam, K., Moineddin, R., & Thorpe, K. (2018). Doxylamine-pyridoxine for nausea and vomiting of pregnancy randomized placebo controlled trial: Prespecified analyses and reanalysis. PLOS ONE, 13(1), e0189978. [Link]

Sources

- 1. Doxylamine - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Doxylamine | C17H22N2O | CID 3162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Doxylamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. Doxylamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 7. selleckchem.com [selleckchem.com]

- 8. mdwiki.org [mdwiki.org]

- 9. What is the mechanism of Doxylamine Succinate? [synapse.patsnap.com]

- 10. drugs.com [drugs.com]

- 11. medikamio.com [medikamio.com]

- 12. Doxylamine Succinate: Uses, Side Effects & Dosage | Healio [healio.com]

Spectroscopic Characterization of 4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline: A Technical Guide

Introduction

4-((2-(Dimethylamino)ethoxy)(phenyl)methyl)aniline is a tertiary amine of significant interest in medicinal chemistry and drug development due to its structural motifs, which are common in pharmacologically active compounds. As a molecule with multiple functional groups, including a primary aniline amine, a tertiary amine, an ether linkage, and two aromatic rings, its unambiguous structural elucidation is paramount. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth analysis and practical insights into the interpretation of its spectral data. While experimental data for this specific molecule is not widely published, this guide will present a detailed prediction and interpretation of its spectra based on established principles and data from structurally analogous compounds.

Chemical Structure and Functional Groups

A thorough understanding of the molecular structure is the foundation for interpreting its spectroscopic data. Below is the chemical structure of this compound, highlighting its key functional groups.

Figure 1: Chemical structure of this compound.

The key structural features that will give rise to characteristic spectroscopic signals are:

-

Aniline Moiety: A primary amine (-NH₂) attached to a benzene ring.

-

Disubstituted Phenyl Ring: The aniline ring is para-substituted.

-

Monosubstituted Phenyl Ring: A second phenyl group is attached to the benzylic carbon.

-

Benzylic Methine Group: A CH group bonded to two phenyl rings and an oxygen atom.

-

Ether Linkage: A C-O-C functional group.

-

Ethyl Chain: A -CH₂-CH₂- group.

-

Tertiary Amine: A dimethylamino group, -N(CH₃)₂.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules, while DMSO-d₆ can be used if solubility is an issue or to observe exchangeable protons like those of the -NH₂ group.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

This experiment requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

-

A spectral width of 0-220 ppm is standard.

-

-

2D NMR (Optional but Recommended):

-

For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range C-H correlations.

-

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will show distinct signals for each type of proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -N(CH ₃)₂ | ~2.2 - 2.4 | Singlet | 6H | Protons on the methyl groups of the tertiary amine. |

| -O-CH₂-CH ₂-N- | ~2.5 - 2.7 | Triplet | 2H | Methylene protons adjacent to the tertiary amine. |

| -O-CH ₂-CH₂-N- | ~3.5 - 3.7 | Triplet | 2H | Methylene protons adjacent to the ether oxygen. |

| -NH ₂ | ~3.5 - 4.5 | Broad Singlet | 2H | Protons of the primary aniline amine; chemical shift can be variable and the signal may be broad due to exchange. |

| Ar-CH (Ph)-O- | ~5.3 - 5.5 | Singlet | 1H | Benzylic methine proton, deshielded by two aromatic rings and an oxygen atom. |

| Aniline Ar-H (ortho to -NH₂) | ~6.6 - 6.8 | Doublet | 2H | Aromatic protons ortho to the electron-donating amino group. |

| Aniline Ar-H (ortho to -CH) | ~7.1 - 7.3 | Doublet | 2H | Aromatic protons ortho to the benzylic methine group. |

| Phenyl Ar-H | ~7.2 - 7.4 | Multiplet | 5H | Aromatic protons of the monosubstituted phenyl ring. |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| -N(C H₃)₂ | ~45 - 47 | Methyl carbons of the tertiary amine. |

| -O-CH₂-C H₂-N- | ~58 - 60 | Methylene carbon adjacent to the tertiary amine. |

| -O-C H₂-CH₂-N- | ~65 - 67 | Methylene carbon adjacent to the ether oxygen. |

| Ar-C H(Ph)-O- | ~80 - 85 | Benzylic methine carbon, significantly deshielded by adjacent electronegative oxygen and aromatic rings. |

| Aniline C -NH₂ | ~145 - 148 | Aromatic carbon directly attached to the nitrogen. |

| Aniline C -CH | ~130 - 133 | Aromatic carbon directly attached to the benzylic methine. |

| Aniline C H (ortho to -NH₂) | ~114 - 116 | Aromatic carbons shielded by the electron-donating amino group. |

| Aniline C H (ortho to -CH) | ~128 - 130 | Aromatic carbons in the aniline ring. |

| Phenyl C -CH | ~140 - 143 | Quaternary carbon of the phenyl ring attached to the methine. |

| Phenyl C H | ~126 - 129 | Aromatic carbons of the monosubstituted phenyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, which requires minimal sample preparation.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is typically used.

-

Data Acquisition: The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.[2]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3500 | Medium (two bands) | Primary Amine (-NH₂) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Ar-H |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | -CH₃, -CH₂-, -CH- |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | Aromatic Ring |

| N-H Bend | 1550 - 1650 | Medium | Primary Amine (-NH₂) |

| C-O Stretch (Ether) | 1050 - 1150 | Strong | C-O-C |

| C-N Stretch (Aromatic Amine) | 1250 - 1350 | Strong | Ar-N |

| C-N Stretch (Aliphatic Amine) | 1000 - 1250 | Medium to Weak | R₃N |

| C-H Out-of-Plane Bending | 690 - 900 | Strong | Substituted Aromatic Rings |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a relatively non-volatile compound like this, LC-MS with electrospray ionization (ESI) would be a suitable method.[3]

-

Ionization: Electron Ionization (EI) is a common technique for GC-MS, which often leads to extensive fragmentation. ESI is a softer ionization technique used in LC-MS that typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₁₈H₂₄N₂O, with a monoisotopic mass of 284.1889 g/mol .

Under ESI (soft ionization):

-

The base peak is expected to be the protonated molecular ion, [M+H]⁺ at m/z 285.1967 .

Under EI (hard ionization):

A plausible fragmentation pathway is outlined below.

Figure 2: Predicted major fragmentation pathways in EI-MS.

Key Predicted Fragments:

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 284 | Molecular Ion [M]⁺˙ | - |

| 212 | [M - C₄H₁₀N]⁺ | Cleavage of the ether bond with loss of the dimethylaminoethyl radical. |

| 193 | [M - C₇H₇]⁺ | Loss of a phenylmethyl (benzyl) radical. |

| 92 | [C₆H₆N]⁺ | Fragment corresponding to the aniline cation radical. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl groups. |

| 72 | [C₄H₁₀N]⁺ | Dimethylaminoethyl cation, resulting from cleavage alpha to the ether oxygen. |

Conclusion

The comprehensive spectroscopic analysis of this compound, through the combined application of NMR, IR, and MS, allows for its unambiguous structural confirmation. This guide has provided a detailed prediction of the expected spectral data based on the known effects of its constituent functional groups and data from analogous structures. The predicted ¹H and ¹³C NMR spectra reveal the detailed carbon-hydrogen framework, while the IR spectrum confirms the presence of key functional groups such as the primary amine, ether, and aromatic rings. Mass spectrometry provides the molecular weight and characteristic fragmentation patterns that further corroborate the proposed structure. For researchers working with this molecule or similar scaffolds, this guide serves as a valuable reference for spectral interpretation and characterization. It is always recommended to confirm these predictions with experimental data whenever a pure sample is available.

References

-

Ajibade, P. A., & Andrew, F. P. (2021). 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Molbank, 2021(3), M1274. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),.... Retrieved from [Link]

-

Mirzaei, H., & Zarchi, M. A. K. (2019). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 24(3), 471. [Link]

Sources

A Technical Guide to the Biological Activity of Novel Aniline Compounds

Introduction: The Enduring Potential of the Aniline Scaffold in Drug Discovery

Aniline, a foundational aromatic amine, has been a cornerstone in synthetic chemistry for over a century.[1] Its derivatives were among the earliest synthetic drugs, paving the way for modern pharmacology.[1] While historical aniline-based drugs like acetanilide have been superseded due to toxicity concerns, the aniline scaffold's versatility continues to make it a valuable starting point for the development of novel therapeutics.[1][2][3] Researchers are continually exploring new aniline derivatives for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2][4][5][6] This guide provides an in-depth exploration of the diverse biological activities of novel aniline compounds, focusing on their mechanisms of action, methods for their evaluation, and future directions in the field. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable chemical scaffold.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents is a primary focus in medicinal chemistry, and aniline derivatives have emerged as a promising class of compounds.[7] Their mechanisms of action are diverse, often targeting key signaling pathways and cellular processes that are dysregulated in cancer.

A. Mechanism of Action: Inhibition of Receptor Tyrosine Kinases

A significant number of novel aniline compounds exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs), which are crucial for tumor growth and proliferation.[8]

-

Dual Mer/c-Met Inhibition: The kinases Mer and c-Met are frequently overexpressed in various tumors, making them ideal therapeutic targets.[9] Certain 2-substituted aniline pyrimidine derivatives have been developed as potent dual inhibitors of Mer and c-Met.[9] For instance, compound 18c demonstrated robust inhibitory activity against both kinases, with IC50 values of 18.5 ± 2.3 nM for Mer and 33.6 ± 4.3 nM for c-Met.[9] This dual inhibition leads to significant antiproliferative activity in cancer cell lines such as HepG2, MDA-MB-231, and HCT116.[9]

The binding of Hepatocyte Growth Factor (HGF) to its receptor, c-MET, triggers dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activates downstream signaling cascades, including the Ras/Raf/MEK/MAPK and PI3K/Akt/mTOR pathways, which promote cell survival, proliferation, and invasion.[8][10][11] Aniline-based inhibitors function by competing with ATP at the kinase domain, thereby blocking these downstream signals.

Caption: c-MET Signaling Pathway and Inhibition by Aniline Derivatives.

B. Mechanism of Action: DNA Interaction and Apoptosis Induction

Other aniline derivatives, particularly benzothiazole aniline (BTA) compounds and their platinum (II) complexes, exhibit anticancer activity through direct interaction with DNA.[12] These compounds can bind to the minor groove of DNA, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis.[7][12]

-

Benzothiazole Aniline Derivatives: Compounds like L1 and its platinum complex L1Pt have shown selective inhibitory activities against liver cancer cells, with better cytotoxicity than the clinically used cisplatin.[12]

The induction of apoptosis is a key indicator of effective anticancer agents. This can be quantified by assays that measure the externalization of phosphatidylserine (a hallmark of early apoptosis) and membrane permeability.

C. Structure-Activity Relationship (SAR) Insights

The biological activity of aniline derivatives is highly dependent on their chemical structure. SAR studies help in optimizing lead compounds to enhance their efficacy and reduce toxicity.

-

Substituent Effects: The type and position of substituents on the aniline ring significantly influence anticancer activity. For example, in some series, compounds with electron-donating groups like methoxy show higher activity than those with electron-withdrawing groups like nitro.[13] The substitution of the 3'-position of the benzothiazole aniline core with methyl or halogen groups has been shown to increase antitumor activity.[4]

-

Lipophilicity: The lipophilicity of a compound affects its ability to cross cell membranes and reach its target. Quantitative structure-activity relationship (QSAR) studies have shown that the ideal lipophilicity for effectiveness against solid tumors may be higher than for leukemias.[14]

D. Experimental Evaluation of Anticancer Activity

A multi-assay approach is crucial for comprehensively evaluating the anticancer potential of novel aniline compounds.

These assays are the first step in screening compounds for their ability to kill or inhibit the proliferation of cancer cells.

Table 1: In Vitro Anticancer Activity of Exemplary Aniline Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 18c | HCT116 | Antiproliferative | Not specified | [9] |

| L1 | Liver Cancer Cells | Cytotoxicity | More potent than cisplatin | [12] |

| L1Pt | Liver Cancer Cells | Cytotoxicity | More potent than cisplatin | [12] |

| 4c (para-nitro) | SKNMC | MTT | 10.8 ± 0.08 | [13] |

| 4d (meta-chloro) | Hep-G2 | MTT | 11.6 ± 0.12 | [13] |

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[12][15][16][17]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][15][17] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15][17]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and allow them to adhere for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[18]

-

Compound Treatment: Prepare serial dilutions of the novel aniline compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid toxicity.[19] Replace the old medium with the medium containing the test compounds and incubate for a specified period (e.g., 72 hours).[18]

-

MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[18] Incubate the plate for 1.5 to 3 hours at 37°C.[12][18]

-

Formazan Solubilization: Carefully remove the MTT solution. Add 130-150 µL of DMSO to each well to dissolve the formazan crystals.[18][20] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[18][20]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[17][18]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[9][21] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[9][21] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[9][22]

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with the aniline compound for the desired time. Include both negative (untreated) and positive controls.

-

Cell Harvesting: Harvest the cells by centrifugation.[22]

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 × 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.[22]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Workflow for In Vitro Evaluation of Anticancer Activity.

II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and aniline derivatives have been investigated as potential anti-inflammatory agents.[23][24]

A. Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Aniline compounds can exert anti-inflammatory effects by inhibiting the production and release of key pro-inflammatory mediators.

-

Inhibition of TNF-α and Nitric Oxide (NO): Certain 9-anilinoacridine derivatives have been shown to be efficacious inhibitors of TNF-α production in macrophage-like and microglial cell lines.[23] Other aniline derivatives isolated from natural sources have demonstrated anti-inflammatory activity by inhibiting lipopolysaccharide (LPS)-induced NO production in RAW264.7 macrophages.[25]

-

Suppression of the NF-κB Pathway: The transcription factor NF-κB is a central regulator of inflammation.[5] Some 2-hydroxyl-4-benzyloxybenzyl aniline derivatives have been shown to alleviate neuroinflammation by suppressing the activation of the NF-κB pathway.[5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[20] Pro-inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκB, targeting it for degradation.[6][20] This releases NF-κB, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes. Aniline derivatives can interfere with this pathway, thus reducing the inflammatory response.

Caption: The NF-κB Signaling Pathway and its Inhibition.

B. Experimental Evaluation of Anti-inflammatory Activity

Both in vitro and in vivo models are essential for evaluating the anti-inflammatory potential of novel aniline compounds.

Protocol 3: Griess Assay for Nitric Oxide in Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants.

Principle: Macrophages, such as the RAW 264.7 cell line, produce NO in response to inflammatory stimuli like LPS.[26] The Griess reagent reacts with nitrite in an acidic environment to form a purple azo compound, the absorbance of which can be measured colorimetrically.[26]

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells (1.5 × 10⁵ cells/mL) in a 96-well plate and incubate for 24 hours.[26][27]

-

Treatment: Pre-treat the cells with various concentrations of the aniline compounds for 30 minutes.[27]

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[26][27]

-

Sample Collection: Collect 100 µL of the cell culture medium from each well.[26]

-

Griess Reaction: Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to the collected medium.[26]

-

Incubation: Incubate the mixture at room temperature for 10 minutes.[26]

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. A standard curve using sodium nitrite is used for quantification.[27]

This is a widely used and reproducible model of acute inflammation.[28][29][30]

Protocol 4: Rat Paw Edema Model

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized inflammatory response characterized by edema (swelling).[29][30] The anti-inflammatory activity of a test compound is determined by its ability to reduce this swelling compared to a control group.[31]

Step-by-Step Methodology:

-

Animal Grouping: Divide male Wistar rats into groups (e.g., control, standard drug, and test compound groups).[1]

-

Compound Administration: Administer the test aniline compound or a standard drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally.[1] The control group receives the vehicle.

-

Inflammation Induction: After a set time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[30]

-

Paw Volume Measurement: Measure the paw volume or thickness immediately before the carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.[1][30]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the control group.

III. Antimicrobial and Other Biological Activities

The structural diversity of aniline derivatives has led to the discovery of compounds with a broad spectrum of other biological activities.

-

Antimicrobial Activity: Novel N-benzylideneaniline derivatives have shown in vitro antibacterial activity comparable to penicillin against Escherichia coli and significant antifungal potential.[32] Functionalized polyanilines have demonstrated broad-spectrum antimicrobial activity against both wild-type and antibiotic-resistant pathogens like Pseudomonas aeruginosa and Staphylococcus aureus.[4] Trifluoro-anilines have also shown efficacy against Vibrio species, which are common causes of foodborne infections.[21]

-

Neuroprotective Activity: In the context of neurodegenerative diseases like Parkinson's, 2-hydroxyl-4-benzyloxybenzyl aniline derivatives have been identified as potent and reversible monoamine oxidase-B (MAO-B) inhibitors.[5][26] These compounds also possess antioxidant and metal-chelating properties, making them multifunctional agents for treating Parkinson's disease.[5][26]

-

Cardioprotective Effects: A study on aniline derivatives synthesized from 3-ethynylaniline found that one compound showed interesting biological activity against heart failure in an ischemia/reperfusion injury model, suggesting a novel molecular mechanism.[33][34]

IV. Challenges and Future Directions

Despite their therapeutic potential, the development of aniline-based drugs is not without challenges. A primary concern is metabolic instability and potential toxicity.[3] The aniline moiety can be metabolized in the body to form reactive metabolites, which can lead to adverse drug reactions.[3][30]

Future research will focus on:

-

Rational Drug Design: Utilizing computational chemistry and a deeper understanding of SAR to design aniline derivatives with improved pharmacological profiles and reduced toxicity.[3]

-

Targeted Delivery: Developing drug delivery systems, such as antibody-drug conjugates, to specifically deliver potent aniline-based payloads to target cells, minimizing systemic exposure.[35]

-

Exploring New Biological Targets: Expanding the investigation of aniline derivatives against a wider range of biological targets to uncover novel therapeutic applications.

Conclusion

Novel aniline compounds represent a versatile and promising class of molecules in drug discovery. Their diverse biological activities, spanning from anticancer and anti-inflammatory to antimicrobial and neuroprotective effects, underscore the enduring relevance of the aniline scaffold. By leveraging advanced synthetic strategies, robust biological evaluation protocols, and a deep understanding of structure-activity relationships, the scientific community can continue to unlock the therapeutic potential of these compounds, paving the way for the next generation of innovative medicines.

References

-

Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. (2024-01-18). MDPI. [Link]

-

Design and Synthesis of an Aniline Derivative with Biological Activity on Heart Failure. (2021-02-01). Combinatorial Chemistry & High Throughput Screening. [Link]

-

Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

-